REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8]Cl>CN(C=O)C>[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8][N:1]=[N+:2]=[N-:3] |f:0.1|
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Name
|
|
Quantity
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1.45 g
|
Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 days, under N2
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
The resultant layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |